molecular formula C11H13N3 B13592905 2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine

2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine

Cat. No.: B13592905
M. Wt: 187.24 g/mol
InChI Key: LEUMPBAYDCGWIE-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the pyrrolidine ring.

    Imidazo[1,5-a]pyridine: Another fused bicyclic compound with different ring fusion.

    Pyrrolopyridine: Contains a pyridine ring fused to a pyrrolidine ring but lacks the imidazo structure.

Uniqueness

2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a drug scaffold make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-pyrrolidin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13N3/c1-4-10(9-3-2-6-12-9)14-8-7-13-11(14)5-1/h1,4-5,7-9,12H,2-3,6H2

InChI Key

LEUMPBAYDCGWIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC3=NC=CN32

Origin of Product

United States

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